3-methoxy-1-methyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxamide is a trisubstituted pyrazole carboxamide derivative characterized by:
- A pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1.
- A carboxamide linkage at position 4, connecting to a phenyl ring that is further substituted with a morpholinoethyl carbamoyl group.
The morpholine moiety may enhance solubility and bioavailability, while the methoxy group could influence electronic properties and binding interactions [1], [6].
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-23-13-16(19(22-23)27-2)18(26)21-15-5-3-14(4-6-15)17(25)20-7-8-24-9-11-28-12-10-24/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNNKZWYINEYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-1-methyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxamide is a derivative of pyrazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antifungal, and other pharmacological properties, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, a morpholine moiety, and a carboxamide functional group, which are critical for its biological interactions.
Anti-inflammatory Activity
Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. A study conducted on various pyrazole derivatives showcased their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Inhibition of COX Enzymes
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected pyrazole derivatives against COX-1 and COX-2 enzymes:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that certain derivatives possess comparable or superior anti-inflammatory activity relative to established drugs like celecoxib .
Antifungal Activity
In addition to anti-inflammatory effects, the compound's antifungal properties have been evaluated. A series of pyrazole amide derivatives were synthesized and screened for their antifungal activity.
Antifungal Efficacy
The antifungal activity was assessed using standard methods, with some compounds showing moderate efficacy against common fungal strains. The results indicated that specific structural modifications could enhance antifungal potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of new compounds. Studies have shown that substituents on the pyrazole ring and the morpholine group significantly influence the pharmacological properties.
Key Findings on SAR
- Electron-donating groups : Compounds with electron-donating substituents exhibited enhanced COX inhibition.
- Morpholine substitution : The presence of morpholine improved solubility and bioavailability, contributing to increased biological activity.
Case Study: In Vivo Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models demonstrated that several pyrazole derivatives provided significant reductions in inflammation comparable to indomethacin, a widely used anti-inflammatory drug.
Results Summary
In a recent study, compounds were administered at varying doses, revealing effective dose (ED50) values as follows:
| Compound | ED50 (μM) |
|---|---|
| 7 | 11.60 |
| 8 | 8.23 |
| Indomethacin | 9.17 |
These findings underscore the potential of these derivatives as therapeutic agents in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The pyrazole ring’s substitution pattern critically impacts biological activity and physicochemical properties. Key comparisons include:
Analysis :
- Methoxy vs.
- Morpholinoethyl Carbamoyl vs. Morpholinosulfonyl: The carbamoyl group in the target compound may improve solubility compared to the sulfonyl group in , which introduces steric hindrance and polarizability.
Variations in the Carboxamide Linker and Aromatic Substituents
The carboxamide linker and attached aromatic groups influence pharmacokinetics and target specificity:
Analysis :
- Morpholinoethyl vs. Pyridylmethyl: The morpholinoethyl group in the target compound likely improves water solubility compared to the pyridylmethyl group in , which may enhance blood-brain barrier penetration.
- Amino Substitution: The amino group in could facilitate hydrogen bonding with biological targets, a feature absent in the methoxy-substituted target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
